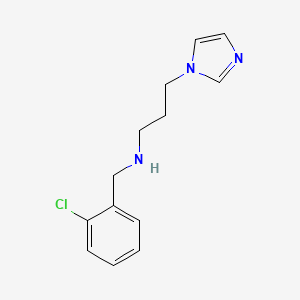

(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

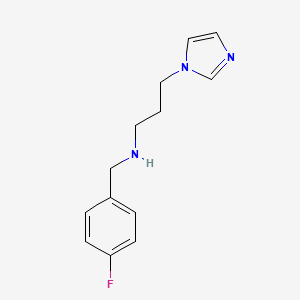

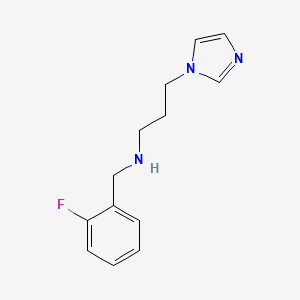

The compound “(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine” is a complex organic molecule that contains a 2-chlorobenzyl group and an imidazole group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 2-chlorobenzyl and imidazole groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. For instance, benzyl chlorides can react with amines to form benzyl amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 2-chlorobenzyl chloride is a liquid at room temperature with a boiling point of 179 °C .Aplicaciones Científicas De Investigación

Synthesis and Molecular Properties

Researchers have developed efficient synthetic routes and methodologies for compounds involving imidazole and benzyl groups, highlighting their relevance in creating functionalized molecules with potential biological activities. For instance, a study on the synthesis of benzimidazoles bearing an oxadiazole nucleus reports the development of compounds with anticancer properties, showcasing the versatility of these chemical frameworks in medicinal chemistry (Rashid et al., 2012). Similarly, another research effort describes the synthesis of benzimidazole–thiazole derivatives as anticancer agents, further emphasizing the importance of these scaffolds in the design of new therapeutic agents (Nofal et al., 2014).

Catalytic Synthesis Approaches

The palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones represents a novel approach to accessing highly functionalized and complex molecular architectures starting from simple imidazole and benzyl precursors (Mancuso et al., 2017). This methodology underscores the strategic use of catalysis in constructing biologically relevant heterocycles, highlighting the broad applicability of such compounds in drug discovery and development.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of imidazolyl Schiff bases, triazoles, and azetidinones have been evaluated, showing significant potential in the development of new therapeutic agents (Rekha et al., 2019). Such studies illustrate the ongoing interest in imidazole derivatives for their promising biological activities and potential applications in addressing various health conditions.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXOSTHHNSNAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)